N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
CAS No.:
Cat. No.: VC20060103
Molecular Formula: C24H25N3O5S
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N3O5S |
|---|---|
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
| Standard InChI | InChI=1S/C24H25N3O5S/c1-14(2)17-5-10-22-21(11-17)18(13-31-22)12-23(28)25-19-6-8-20(9-7-19)33(29,30)27-24-15(3)16(4)26-32-24/h5-11,13-14,27H,12H2,1-4H3,(H,25,28) |
| Standard InChI Key | RLOPKTYELCIJTR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=C(C=C4)C(C)C |
Introduction
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound characterized by its complex molecular structure and potential applications in medicinal chemistry. This compound belongs to the class of sulfonamide derivatives, known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The oxazole ring is often constructed via cyclization reactions using precursors such as nitriles and amides. The benzofuran moiety is synthesized through Friedel-Crafts acylation followed by cyclization. The final step involves coupling these fragments with a sulfamoyl-substituted phenyl group through amide bond formation.
Anti-inflammatory Potential
Sulfonamide derivatives are widely studied for their anti-inflammatory properties due to their ability to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Molecular docking studies suggest that compounds with similar structures may act as LOX inhibitors, reducing inflammation through the suppression of leukotriene synthesis.
Analytical Data
The characterization of this compound can be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR):
-
Proton (H) and Carbon (C) NMR spectra provide insights into the chemical environment of hydrogen and carbon atoms.
-
-
Mass Spectrometry (MS):
-
Confirms the molecular weight and fragmentation pattern.
-
-
Infrared Spectroscopy (IR):
-
Identifies functional groups such as amide bonds and sulfonamide linkages.
-
-
High-performance Liquid Chromatography (HPLC):
-
Ensures purity and monitors reaction progress during synthesis.
-
Comparative Analysis with Related Compounds
To understand its potential applications better, comparisons with structurally related compounds are essential:
Research Applications
This compound holds promise in several fields:
-
Drug Development:
-
Its structural features make it a candidate for developing anti-inflammatory or anticancer drugs.
-
-
Molecular Docking Studies:
-
Computational studies can predict its interaction with biological targets like enzymes or receptors.
-
-
Synthetic Chemistry:
-
Its synthesis serves as a model for constructing complex molecules with multiple functional groups.
-
Limitations and Future Directions
While the compound shows potential in biological applications, several challenges remain:
-
Lack of experimental data on its pharmacokinetics and toxicity.
-
Limited availability of synthetic routes for large-scale production.
Future research should focus on:
-
Conducting in vitro and in vivo studies to evaluate biological activity.
-
Optimizing synthetic methods for better yield and scalability.
-
Exploring structure-activity relationships (SAR) to enhance efficacy.
This article provides an overview of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide based on available data while highlighting its potential applications in medicinal chemistry and drug discovery research. Further experimental studies are necessary to validate its proposed activities and therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume